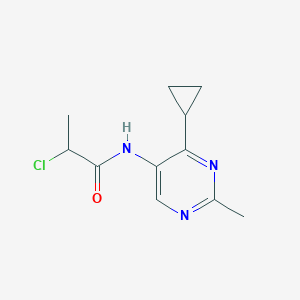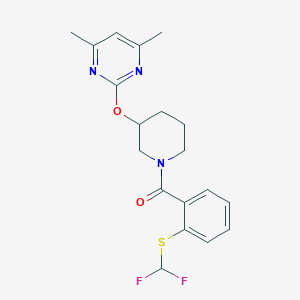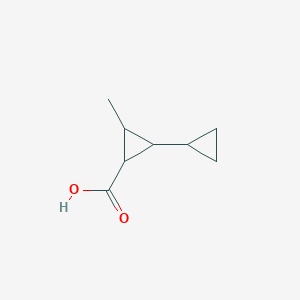
2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1560282-93-0 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 3-methyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Ethylene Precursor Research
1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, is closely related to 2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid. Research by Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, highlighting the importance of cyclopropane carboxylic acids in plant physiology (Hoffman, Yang, & McKeon, 1982).
Enzyme Inhibition
Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, structurally similar to this compound, have shown inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research by Dourtoglou and Koussissi (2000) suggests potential applications in understanding and controlling plant ethylene production (Dourtoglou & Koussissi, 2000).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of compounds with cyclopropane moieties, such as the work by Boztaş et al. (2019), explores the potential of cyclopropane derivatives in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. These findings can be applied to diseases like Alzheimer's, suggesting that cyclopropane carboxylic acids may have therapeutic applications (Boztaş et al., 2019).
Ring-Opening Reactions
Research on ring-opening reactions of cyclopropane derivatives by Ma et al. (2004) demonstrates the potential of these compounds in creating diverse products such as pyrans and furans, which are significant in synthetic chemistry. This research may provide insights into the reactivity and applications of this compound in synthetic pathways (Ma, Lu, & Zhang, 2004).
Isolation and Synthesis
The isolation and total synthesis of natural compounds containing cyclopropane moieties, as described by Coleman and Hudson (2016), emphasize the significance of such compounds in natural product chemistry. This research could be relevant to understanding the biosynthesis and applications of this compound (Coleman & Hudson, 2016).
Safety and Hazards
The safety information for “2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKCBPJFJEROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)
![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)
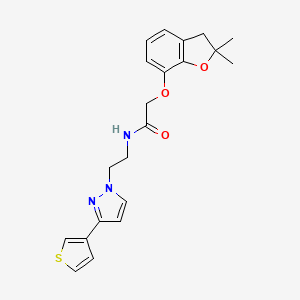

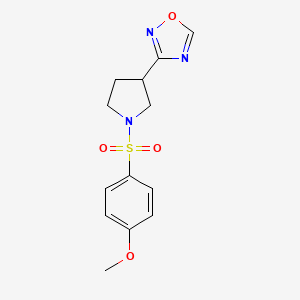
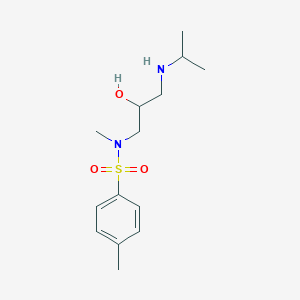
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)
